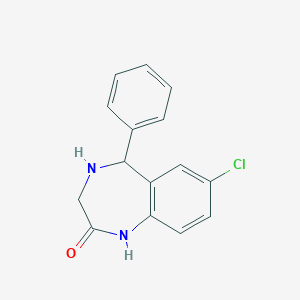
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is an organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 5th position of the benzodiazepine core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine derivative and a β-ketoester.
Phenyl Substitution: The phenyl group is introduced at the 5th position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the benzodiazepine core.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
科学研究应用
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with neurotransmitter receptors and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the central nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties.
相似化合物的比较
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. The presence of the chlorine atom and the phenyl group contributes to its distinct binding affinity and efficacy at the GABA-A receptor, differentiating it from other benzodiazepines.
属性
CAS 编号 |
1824-69-7 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC 名称 |
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
InChI 键 |
GYQOYYFIHYKFEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3 |
规范 SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3 |
Key on ui other cas no. |
1824-69-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















